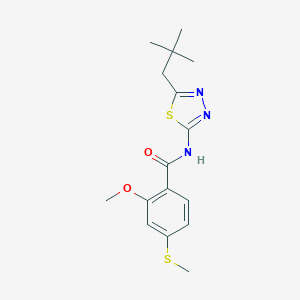![molecular formula C25H21ClFN3O B216330 6-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one](/img/structure/B216330.png)
6-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one is a chemical compound that belongs to the class of quinolone derivatives. It has been extensively studied for its potential use in medicinal chemistry due to its unique structure and properties.
作用机制
The exact mechanism of action of 6-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes or receptors in the body. For example, it has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as dopamine and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and other mood disorders.
Biochemical and Physiological Effects:
6-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antibacterial, antifungal, antiviral, and anticancer properties. It has also been shown to have neuroprotective and anti-inflammatory effects. Additionally, it has been shown to increase the levels of certain neurotransmitters in the brain, which can help alleviate symptoms of depression and other mood disorders.
实验室实验的优点和局限性
One of the main advantages of using 6-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one in lab experiments is its wide range of biological activities. It can be used to study the mechanisms of action of various enzymes and receptors in the body. Additionally, it has potential therapeutic applications for various diseases. However, one of the main limitations of using this compound in lab experiments is its complex structure, which can make it difficult to synthesize and purify.
未来方向
There are several future directions for research on 6-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one. One potential direction is to study its potential use as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and depression. Another potential direction is to study its mechanisms of action in more detail, particularly its effects on neurotransmitter systems in the brain. Additionally, further research is needed to optimize the synthesis and purification methods for this compound to make it more readily available for use in lab experiments and potential therapeutic applications.
合成方法
The synthesis of 6-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one involves the reaction of 4-(4-fluorophenyl)piperazine with 6-chloro-4-phenylquinolin-2(1H)-one in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
科学研究应用
6-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one has been extensively studied for its potential use in medicinal chemistry. It has been shown to have a wide range of biological activities such as antibacterial, antifungal, antiviral, and anticancer properties. It has also been studied for its potential use as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and depression.
属性
产品名称 |
6-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one |
|---|---|
分子式 |
C25H21ClFN3O |
分子量 |
433.9 g/mol |
IUPAC 名称 |
6-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C25H21ClFN3O/c26-18-6-11-22-21(16-18)23(17-4-2-1-3-5-17)24(25(31)28-22)30-14-12-29(13-15-30)20-9-7-19(27)8-10-20/h1-11,16H,12-15H2,(H,28,31) |
InChI 键 |
JICAYRDSQVUXPR-UHFFFAOYSA-N |
手性 SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C4=C(C=CC(=C4)Cl)N=C3O)C5=CC=CC=C5 |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5 |
规范 SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-chlorophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216248.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B216249.png)
![N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B216251.png)

![5-chloro-2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216253.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-methylbutanamide](/img/structure/B216255.png)

![3-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide](/img/structure/B216260.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3-methylbutanamide](/img/structure/B216261.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylbutanamide](/img/structure/B216262.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide](/img/structure/B216265.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-methylpentanamide](/img/structure/B216266.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B216271.png)